Bicyclo[3.1.1]hept-2-ene-2-propanal, alpha,alpha,6,6-tetramethyl-
Description
Bicyclo[3.1.1]hept-2-ene-2-propanal, alpha,alpha,6,6-tetramethyl- (CAS 33885-52-8) is a bicyclic monoterpenoid derivative with the molecular formula C₁₄H₂₂O . Its structure features a bicyclo[3.1.1]hept-2-ene core substituted with a propanal group at position 2 and four methyl groups (two at the alpha positions of the propanal chain and two at the 6,6-positions of the bicyclic framework) .
Properties
CAS No. |
33885-52-8 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
3-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)-2,2-dimethylpropanal |
InChI |
InChI=1S/C14H22O/c1-13(2,9-15)8-10-5-6-11-7-12(10)14(11,3)4/h5,9,11-12H,6-8H2,1-4H3 |
InChI Key |
GVSTVIASYRSHQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC=C(C1C2)CC(C)(C)C=O)C |
physical_description |
Liquid |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structure
- IUPAC Name : Bicyclo[3.1.1]hept-2-ene-2-propanal, alpha,alpha,6,6-tetramethyl-
- Molecular Formula : C14H22O
- CAS Number : 33885-52-8
- Other Synonyms : 3-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)-2,2-dimethylpropanal
- Structure : The molecule consists of a bicyclo[3.1.1]heptene core with aldehyde and tetramethyl substitution at alpha and 6,6 positions.
Preparation Methods
Overview
The preparation of bicyclo[3.1.1]hept-2-ene-2-propanal, alpha,alpha,6,6-tetramethyl- involves multi-step synthetic strategies primarily based on ketone intermediates and subsequent functional group transformations. The key synthetic approaches include:
- Acylative decarboxylation of carboxylic acids
- Condensation-decarboxylation methods
- Grignard reagent formation and subsequent reactions
- Catalytic hydrogenation and reduction of Schiff bases
These methods are often conducted in inert solvents and under controlled temperature and pressure conditions to achieve high purity and yield.
Detailed Synthetic Routes
Acylative Decarboxylation
- Process : Heating carboxylic acids at elevated temperatures (195–200 °C) in the presence of transition metals (preferably iron), transition metal oxides, alkaline earth oxides, polyphosphoric acid, or boron trifluoride.
- Catalysts : Transition metals such as iron or catalysts like heated thoria aerogel facilitate the decarboxylation.
- Outcome : Formation of bicycloheptyl ketone intermediates which are crucial precursors for the target aldehyde.
- Reaction Conditions : Stirring in an inert atmosphere for 1–6 hours.
Condensation-Decarboxylation
- Preferred for : Cases where identical substituent groups are involved.
- Mechanism : Carboxylic acid is condensed with other reactants followed by decarboxylation to yield ketones.
- Notes : Mixing different acids may lead to product mixtures, so this method is best for uniform substituents.
Preparation of Malonic Esters and Grignard Reagents
- Malonic Esters : Bicyclo[2.2.1]heptyl-substituted malonic esters are synthesized from cyclopentadienes and alkenyl-substituted malonic esters or via alkylation of malonic esters with halogen-substituted bicyclo[2.2.1]heptane derivatives.
- Sodio Derivatives : Prepared by reacting malonic esters with sodium hydride in anhydrous solvents like benzene at 60–80 °C, followed by addition of acid halides.
- Grignard Reagents : Formed by reacting bromide derivatives with magnesium in dry ether under reflux for 1 hour.
- Subsequent Steps : The Grignard reagent reacts with ketones or aldehydes to form alcohol intermediates, which can be further oxidized or transformed into the target aldehyde.
Schiff Base Formation and Reduction
- Step 1 : Reaction of ketone intermediates with amines (e.g., 4-(2-aminoethyl)-piperidine) in inert solvents like toluene under reflux (5–20 hours) to form Schiff bases.
- Step 2 : Removal of water by azeotropic distillation.
- Step 3 : Catalytic or chemical reduction of Schiff bases in alkanol solvents (ethanol or isopropanol) using hydrogenation catalysts such as platinum oxide or palladium on carbon.
- Hydrogenation Conditions : Pressurized hydrogen gas (3–5 atmospheres), room temperature to mild heating, catalyst particle size 100–300 mesh.
- Outcome : Reduction of carbon-nitrogen double bonds and any unsaturated carbon-carbon bonds, yielding bicycloheptyl polyamines or related intermediates.
- Purification : Removal of solvents under reduced pressure, washing with water and saturated salt solutions, and isolation of the product as an oil or crystalline solid.
Reaction Conditions and Catalysts
| Step | Conditions | Catalysts/Agents | Solvents | Notes |
|---|---|---|---|---|
| Acylative Decarboxylation | 195–200 °C, 1–6 h, inert atm. | Iron powder, transition metal oxides | None specified | Use of polyphosphoric acid or boron trifluoride possible |
| Malonic Ester Formation | 60–80 °C, inert atmosphere | Sodium hydride | Anhydrous benzene | Hydrogen gas evolution monitored |
| Grignard Reagent Formation | Reflux, 1 h | Magnesium, iodine (catalyst) | Dry ether | Reflux under nitrogen |
| Schiff Base Formation | Reflux, 5–20 h | None (condensation) | Toluene | Azeotropic removal of water |
| Catalytic Hydrogenation | 3–5 atm H2, room temp to mild heat | Platinum oxide, Pd/C | Ethanol, isopropanol | Particle size 100–300 mesh, filtration post-reaction |
Purification and Isolation
- After hydrogenation, solvents are removed under reduced pressure.
- Residues are dissolved in diethyl ether and washed sequentially with water and saturated sodium chloride solution.
- The organic phase is dried over anhydrous magnesium sulfate and evaporated to yield the pure compound.
- Fractional distillation under reduced pressure may be employed for final purification, especially for isolating ketone intermediates.
Summary of Key Research Findings
- The use of iron powder and transition metal catalysts enables efficient decarboxylation and ketone formation.
- Schiff base intermediates are critical for introducing amine functionalities and facilitating further transformations.
- Catalytic hydrogenation with noble metal catalysts like platinum oxide ensures selective reduction without over-hydrogenation.
- Reaction parameters such as temperature, pressure, and solvent choice critically influence yield and purity.
- The synthetic routes are adaptable, allowing for stepwise or one-pot procedures depending on the desired product complexity.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.1.1]hept-2-ene-2-propanal, alpha,alpha,6,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) and platinum (Pt) are often used to facilitate reactions.
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Fragrance Industry
- Odor Agent: Bicyclo[3.1.1]hept-2-ene-2-propanal, α,α,6,6-tetramethyl- is primarily used as an odor agent in various fragrance applications .
- Fragrance Ingredient: It is also used as a fragrance ingredient in consumer products .
Chemical Properties and Safety Assessments
- Safety Profile: 6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-propionaldehyde, a related compound, has been evaluated for genotoxicity, repeated dose toxicity, reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, skin sensitization, and environmental safety .
- Genotoxicity: 6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-propionaldehyde was found to be non-mutagenic in the Ames test and non-clastogenic in the in vitro micronucleus test .
- Skin Sensitization: Studies indicate that 6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-propionaldehyde is a skin sensitizer . However, a read-across analog, α,α,6,6-tetramethylbicyclo[3.1.1]hept-2-ene-2-propionaldehyde, provided a No Expected Sensitization Induction Level (NESIL) of 4700 μg/cm2 for the skin sensitization endpoint .
Analytical Separation
- HPLC Separation: 3-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)propanal, a related compound, can be analyzed using reverse phase (RP) HPLC with simple conditions involving acetonitrile, water, and phosphoric acid as the mobile phase . For Mass-Spec (MS) compatible applications, formic acid can be used instead of phosphoric acid .
Toxicity
- Acute Toxicity: Bicyclo[3.1.1]hept-2-ene-2-propanenitrile, α,α,6,6-tetramethyl-, a related chemical, exhibits low acute oral, dermal, and inhalation toxicity in rats .
- Repeated Dose Toxicity: A repeated dose oral toxicity study in rats showed that the No Observed Adverse Effect Level (NOAEL) for a related compound was 337 mg/kg bw/day in males and 1,102 mg/kg bw/day in females .
- The pinene scaffold, a structural element in bicyclo[3.1.1]heptane derivatives, is a versatile building block in synthesizing various natural and synthetic products .
- Pinene derivatives can undergo reactions such as epoxide rearrangement and fragmentation-induced oxidation, leading to the formation of various terpenoids .
Mechanism of Action
The mechanism of action of Bicyclo[3.1.1]hept-2-ene-2-propanal, alpha,alpha,6,6-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared to analogs with modifications to the bicyclic core, substituent groups, or functional moieties. Key examples include:
Table 1: Structural and Functional Comparison
Hazard Profiles
- Skin Sensitization : Both the tetramethyl- and dimethyl-propanal derivatives are skin sensitizers, but the tetramethyl variant is classified under Category 1 (higher potency) .
- Aquatic Toxicity : The tetramethyl compound exhibits greater toxicity to water fleas (EC₅₀ = 0.51 mg/L) compared to the dimethyl analog (EC₅₀ = 0.67 mg/L) , likely due to increased hydrophobicity from additional methyl groups.
Biological Activity
Bicyclo[3.1.1]hept-2-ene-2-propanal, alpha,alpha,6,6-tetramethyl-, is a bicyclic compound known for its unique structural properties and potential biological activities. This article provides an overview of its biological activity, including toxicity assessments, mutagenicity studies, and potential applications in various fields.
Chemical Structure and Properties
- Chemical Formula: C₁₂H₁₈O
- Molecular Weight: 182.27 g/mol
- CAS Number: 33885-52-8
The compound features a bicyclic structure that contributes to its reactivity and interaction with biological systems.
1. Toxicity Assessments
Bicyclo[3.1.1]hept-2-ene-2-propanal has undergone various toxicity assessments to evaluate its safety profile:
- Genotoxicity: Studies indicate that the compound is non-genotoxic . In Ames tests and micronucleus assays conducted on human peripheral blood lymphocytes, no significant mutagenic effects were observed at tested concentrations up to cytotoxic levels .
- Repeated Dose Toxicity: A study involving Wistar Han rats showed no treatment-related mortality or severe adverse effects at doses up to 120 mg/kg/day over a 28-day period. The calculated Margin of Exposure (MOE) for repeated dose toxicity was found to be adequate, indicating a low risk at current usage levels .
2. Skin Sensitization and Phototoxicity
The compound was evaluated for skin sensitization using a No Expected Sensitization Induction Level (NESIL) of 4700 μg/cm², suggesting a low potential for skin sensitization . Furthermore, phototoxicity assessments showed no significant increases in revertant colonies under UV exposure conditions.
Case Study: Reproductive Toxicity
A comprehensive study on reproductive toxicity assessed the impact of the compound on reproductive endpoints in animal models. Results indicated no adverse effects on fertility or developmental outcomes at relevant exposure levels . This reinforces the compound's safety profile regarding reproductive health.
Table: Summary of Biological Activity Data
Potential Applications
Given its favorable safety profile and biological activity, Bicyclo[3.1.1]hept-2-ene-2-propanal may find applications in:
- Fragrance Industry: Its unique scent profile makes it suitable for use in perfumes and cosmetic products.
- Pharmaceuticals: Potential as a lead compound in drug development due to its non-toxic nature and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
